molecular formula C21H23ClFN3O2 B243461 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B243461
M. Wt: 403.9 g/mol
InChI Key: XEAPXCCPIDJVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. MET is a protein that is involved in cell growth, survival, and migration, and is overexpressed in many types of cancer. The inhibition of MET by CEP-28122 has potential as a therapeutic strategy for cancer treatment.

Mechanism of Action

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide targets the MET receptor tyrosine kinase, which is overexpressed in many types of cancer. MET activation leads to downstream signaling pathways that promote cancer cell growth, survival, and migration. By inhibiting MET, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide blocks these signaling pathways and inhibits cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to have a significant impact on cancer cell growth and survival in preclinical models. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis. These effects are mediated through the inhibition of the MET receptor tyrosine kinase.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide is its specificity for the MET receptor tyrosine kinase. This allows for targeted inhibition of cancer cells that overexpress MET, while sparing normal cells. However, one limitation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for the study of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another potential direction is the development of more potent and selective inhibitors of MET that may have improved efficacy and fewer side effects. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to yield 2-fluoro-5-chlorobenzoic acid. This is then reacted with 4-isobutyryl-1-piperazinecarboxylic acid to form the key intermediate, which is then reacted with 5-chloro-2-aminophenylboronic acid to yield N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide.

Scientific Research Applications

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, including lung, breast, and ovarian cancer. In these studies, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

properties

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H23ClFN3O2/c1-14(2)21(28)26-11-9-25(10-12-26)19-8-7-15(22)13-18(19)24-20(27)16-5-3-4-6-17(16)23/h3-8,13-14H,9-12H2,1-2H3,(H,24,27)

InChI Key

XEAPXCCPIDJVIO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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